![molecular formula C25H22N4O B2464312 1-([2,3'-Bipiridin]-5-ilmetil)-3-benzhidrilurea CAS No. 2034473-14-6](/img/structure/B2464312.png)
1-([2,3'-Bipiridin]-5-ilmetil)-3-benzhidrilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea is a complex organic compound that features a bipyridine moiety linked to a benzhydrylurea structure
Aplicaciones Científicas De Investigación
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. By inhibiting AAK1, this compound can potentially modulate cellular uptake processes .
Mode of Action
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea interacts with its target, AAK1, by binding to the kinase’s active site, thereby inhibiting its activity . This inhibition disrupts the normal function of AAK1, leading to alterations in endocytosis and other cellular processes regulated by this kinase .
Pharmacokinetics
The pharmacokinetics of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Generally, these properties would determine the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea’s action primarily involve the inhibition of AAK1, leading to potential disruptions in endocytosis and other AAK1-regulated processes . This compound has shown efficacy in various rodent pain models, suggesting its potential use in treating neuropathic pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine-benzhydryl intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Nitrated or halogenated bipyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Benzhydrylurea: A compound with a similar urea linkage but lacking the bipyridine moiety.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea is unique due to the combination of the bipyridine and benzhydrylurea structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-19-13-14-23(27-16-19)22-12-7-15-26-18-22)29-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-16,18,24H,17H2,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYTBKGVSNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
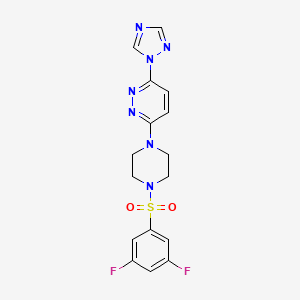
![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea](/img/structure/B2464231.png)
![5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)
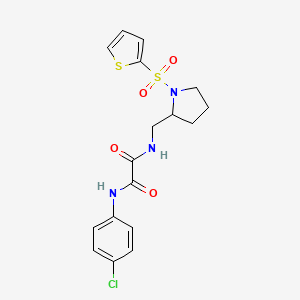
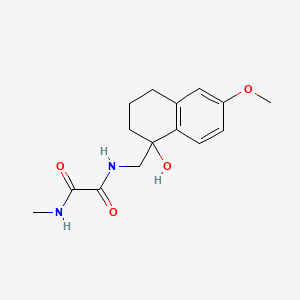
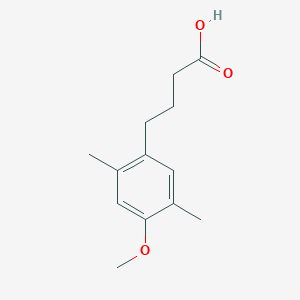
![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)
![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)
![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)
![N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
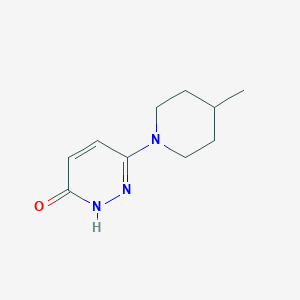
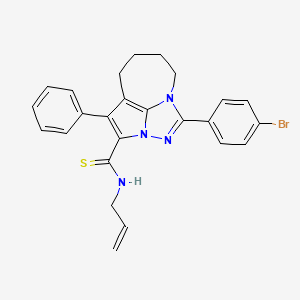
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)
